N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide
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Overview
Description
N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MEMOA and is a derivative of morpholine. It has a molecular formula of C11H20N2O3 and a molecular weight of 232.29 g/mol.
Mechanism of Action
The mechanism of action of N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are inflammatory mediators. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, it has been found to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide is its anti-inflammatory properties, which make it a useful tool in studying the inflammatory response. It has also been found to have potential applications in cancer treatment, making it a useful tool in cancer research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide. One area of research is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the study of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound as a tool in drug discovery and development is an area of research that holds promise for the future.
Synthesis Methods
The synthesis of N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide involves the reaction of 2-methylmorpholine with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 2-(2-methylmorpholin-4-yl)acetate. The final product is obtained by the reaction of the resulting 2-(2-methylmorpholin-4-yl)acetic acid with oxalyl chloride and then with ammonia.
Scientific Research Applications
N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been studied for its potential applications in cancer treatment and has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7-6-11(3-4-14-7)9(13)5-10-8(2)12/h7H,3-6H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFQFLNQHMBCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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